molecular formula C4H4BrClN2 B2650446 4-Bromo-5-chloro-1-methylimidazole CAS No. 1864014-40-3

4-Bromo-5-chloro-1-methylimidazole

Cat. No. B2650446
M. Wt: 195.44
InChI Key: XRMNUPRKHYNSFV-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-methylimidazole is a chemical compound with the molecular formula C4H4BrClN2. It has a molecular weight of 195.45 .


Synthesis Analysis

The synthesis of imidazoles, including 4-Bromo-5-chloro-1-methylimidazole, has been a subject of recent advances in organic chemistry . A variety of methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate, among other reagents .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chloro-1-methylimidazole is represented by the InChI code 1S/C4H4BrClN2/c1-8-2-7-3(5)4(8)6/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Imidazoles, including 4-Bromo-5-chloro-1-methylimidazole, are key components in a variety of chemical reactions . They are often used in the synthesis of biologically active compounds, such as kinase inhibitors . The reactions typically involve the formation of bonds during the construction of the imidazole ring .


Physical And Chemical Properties Analysis

4-Bromo-5-chloro-1-methylimidazole is a compound with a molecular weight of 195.45 . It is recommended to be stored in closed vessels under refrigerated conditions .

Scientific Research Applications

Catalytic Applications

4-Bromo-5-chloro-1-methylimidazole has been utilized in various catalytic processes. For instance, 1-methylimidazolium hydrogen sulfate, a related compound, serves as an efficient and reusable catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions, offering high yields in a short time frame (Kefayati, Asghari, & Khanjanian, 2012).

Synthesis of Nitrohaloimidazoles and Amino Acids

Research involving nitrohaloimidazoles, closely related to 4-Bromo-5-chloro-1-methylimidazole, has led to the development of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids. These derivatives have been synthesized by reacting 5-chloro(bromo)-1-methyl(1,2-dimethyl)-4-nitroimidazoles with amino acids, expanding the scope of imidazole-based compounds in chemical synthesis (Kochergin, Reznichenko, Gireva, & Aleksandrova, 1999).

Antiparasitic Activity

A study on 5-aryl-1-methyl-4-nitroimidazoles, synthesized from 5-chloro-1-methyl-4-nitroimidazole, demonstrated significant antiparasitic activity. These compounds, especially 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole, exhibited potent lethal activity against pathogens like Entamoeba histolytica and Giardia intestinalis, suggesting potential applications in treating parasitic infections (Saadeh, Mosleh, & El-Abadelah, 2009).

Inhibitors of Acanthamoeba castellanii

Chloro-, bromo-, and methyl-analogues of imidazoles, including compounds similar to 4-Bromo-5-chloro-1-methylimidazole, have been synthesized and tested against the protozoan Acanthamoeba castellanii. Some of these compounds displayed higher efficacy compared to the antiprotozoal agent chlorohexidine, indicating their potential as antiprotozoal agents (Kopanska et al., 2004).

Development of Prodrug Systems

The compound 5-Chloromethyl-1-methyl-2-nitroimidazole, which is structurally related to 4-Bromo-5-chloro-1-methylimidazole, has been used to develop a bioreductively activated prodrug system. This research explored a new method for selective drug delivery to hypoxic tissues, demonstrating the potential of imidazole derivatives in targeted cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).

Safety And Hazards

When handling 4-Bromo-5-chloro-1-methylimidazole, it is recommended to wear suitable personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles . In case of skin or eye contact, or if ingested or inhaled, immediate medical attention should be sought . The compound should be stored in closed vessels under refrigerated conditions .

Future Directions

Recent advances in the synthesis of imidazoles have opened up new possibilities for the use of these compounds in a variety of applications . The development of new synthesis methods and the exploration of new reaction mechanisms present exciting future directions for research in this area .

properties

IUPAC Name

4-bromo-5-chloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMNUPRKHYNSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-1-methyl-1H-imidazole

CAS RN

1864014-40-3
Record name 4-bromo-5-chloro-1-methyl-1H-imidazole
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